3-(2H-1,3-benzodioxol-5-yl)-1-(4-ethoxy-3-fluorobenzenesulfonyl)pyrrolidine

Drug design Lipophilicity optimization ADME prediction

3-(2H-1,3-Benzodioxol-5-yl)-1-(4-ethoxy-3-fluorobenzenesulfonyl)pyrrolidine (CAS 2034563-41-0, PubChem CID is a synthetic sulfonyl pyrrolidine derivative with the molecular formula C₁₉H₂₀FNO₅S and a molecular weight of 393.4 g/mol. The compound features a pyrrolidine core substituted at the 3-position with a 1,3-benzodioxol-5-yl moiety and at the 1-position with a 4-ethoxy-3-fluorobenzenesulfonyl group, yielding a unique dual pharmacophoric architecture.

Molecular Formula C19H20FNO5S
Molecular Weight 393.43
CAS No. 2034563-41-0
Cat. No. B2603508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2H-1,3-benzodioxol-5-yl)-1-(4-ethoxy-3-fluorobenzenesulfonyl)pyrrolidine
CAS2034563-41-0
Molecular FormulaC19H20FNO5S
Molecular Weight393.43
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)C3=CC4=C(C=C3)OCO4)F
InChIInChI=1S/C19H20FNO5S/c1-2-24-17-6-4-15(10-16(17)20)27(22,23)21-8-7-14(11-21)13-3-5-18-19(9-13)26-12-25-18/h3-6,9-10,14H,2,7-8,11-12H2,1H3
InChIKeyYOYGKPSAQWQXPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2H-1,3-Benzodioxol-5-yl)-1-(4-ethoxy-3-fluorobenzenesulfonyl)pyrrolidine (CAS 2034563-41-0): Structural Identity and Procurement Baseline


3-(2H-1,3-Benzodioxol-5-yl)-1-(4-ethoxy-3-fluorobenzenesulfonyl)pyrrolidine (CAS 2034563-41-0, PubChem CID 91630777) is a synthetic sulfonyl pyrrolidine derivative with the molecular formula C₁₉H₂₀FNO₅S and a molecular weight of 393.4 g/mol [1]. The compound features a pyrrolidine core substituted at the 3-position with a 1,3-benzodioxol-5-yl moiety and at the 1-position with a 4-ethoxy-3-fluorobenzenesulfonyl group, yielding a unique dual pharmacophoric architecture [1]. It contains one undefined atom stereocenter and is canonically represented by the InChIKey YOYGKPSAQWQXPF-UHFFFAOYSA-N [1]. The compound is primarily available through research chemical suppliers and is listed in the PubChem Compound database as well as on the ChemSrc CAS registry platform [1].

Why Generic Substitution of 3-(2H-1,3-Benzodioxol-5-yl)-1-(4-ethoxy-3-fluorobenzenesulfonyl)pyrrolidine Fails: The Dual Pharmacophore Constraint


Within the sulfonyl pyrrolidine chemical space, compounds sharing the benzodioxol-5-yl-pyrrolidine core differ critically in the aryl sulfonyl substituent, which governs lipophilicity, electronic character, and target engagement potential. The 4-ethoxy-3-fluoro substitution pattern on the benzenesulfonyl ring of this compound imparts a computed XLogP3 of 3.2 and a topological polar surface area (TPSA) of 73.5 Ų [1], positioning it in a property space distinct from close analogs bearing bromophenyl, methylphenyl, or thiophene sulfonyl groups. Published structure-activity relationship (SAR) studies on the sulfonyl pyrrolidine scaffold have demonstrated that even minor substituent alterations on the aryl sulfonyl moiety produce order-of-magnitude shifts in MMP-2 inhibitory potency and selectivity over AP-N [2]. Accordingly, generic substitution by a structurally related sulfonyl pyrrolidine without the identical 4-ethoxy-3-fluoro substitution pattern would yield an unvalidated compound whose target profile, physicochemical behavior, and biological selectivity cannot be assumed from class membership alone.

Quantitative Differentiation Evidence for 3-(2H-1,3-Benzodioxol-5-yl)-1-(4-ethoxy-3-fluorobenzenesulfonyl)pyrrolidine (CAS 2034563-41-0) Versus Closest Analogs


Lipophilicity Differentiation: XLogP3 of 3.2 Versus Bromophenyl and Thiophene Analogs

The target compound exhibits a computed XLogP3 of 3.2 (PubChem, XLogP3 3.0 algorithm) [1]. This value positions it in the optimal lipophilicity range for oral drug candidates (typically XLogP 1–3.5), offering a favorable balance between membrane permeability and metabolic stability. In contrast, the 2-bromobenzenesulfonyl analog (CAS 2034563-47-6, C₁₈H₁₆BrNO₄S) is expected to have a higher XLogP due to the hydrophobic bromine substituent replacing the polar ethoxy group, while the 5-bromothiophen-2-yl analog (CAS 2034488-21-4) carries a heterocyclic sulfur that alters both lipophilicity and electronic distribution . The 4-ethoxy group in the target compound provides a calculated hydrogen bond acceptor count of 7 versus fewer acceptors in non-ethoxy-substituted analogs [1], directly impacting solubility and formulation behavior.

Drug design Lipophilicity optimization ADME prediction

Topological Polar Surface Area: 73.5 Ų Supports Favorable Oral Bioavailability Versus Higher-TPSA Analogs

The target compound has a computed TPSA of 73.5 Ų [1], which lies below the widely accepted 90 Ų threshold for good oral absorption and below the 70–90 Ų range considered permissive for blood-brain barrier penetration. This moderate TPSA arises from the balanced combination of the benzodioxole ring oxygens, the sulfonamide group, and the ethoxy substituent. By comparison, analogs incorporating additional polar functionality on the aryl sulfonyl moiety would exhibit higher TPSA values, potentially compromising oral bioavailability. The 4-ethoxy-3-fluoro substitution achieves this TPSA without introducing hydrogen bond donors (HBD = 0) [1], a feature that distinguishes it from analogs containing amine or hydroxyl substituents.

Oral bioavailability CNS drug design Property-based design

Sulfonyl Pyrrolidine Scaffold Class-Level Selectivity: MMP-2 Over AP-N Inhibition as a Foundation for Targeted Screening

While direct experimental IC₅₀ data for the target compound against MMP-2 or AP-N are not available in the published literature, the sulfonyl pyrrolidine scaffold has been extensively validated. Cheng et al. (2008) demonstrated that a series of novel sulfonyl pyrrolidine derivatives exhibited highly selective inhibition against MMP-2 compared with AP-N, with lead compounds 6a–d exceeding the potency of the positive control LY52 [1]. The SAR analysis from this study established that the nature of the aryl sulfonyl substituent is a primary determinant of both MMP-2 inhibitory potency and selectivity. The 4-ethoxy-3-fluorobenzenesulfonyl group in the target compound introduces electronic and steric features (electron-donating ethoxy plus electron-withdrawing fluorine) that are distinct from the substituents explored in the Cheng et al. series, representing a novel and untested combination within this validated pharmacophore [1].

MMP-2 inhibition Cancer metastasis Protease selectivity

Molecular Identity Verification: Exact Mass 393.10462207 Da Enables Unambiguous Analytical Discrimination From Isomeric Contaminants

The target compound has a computed monoisotopic mass of 393.10462207 Da and an exact mass of 393.10462207 Da [1], providing a high-precision identifier for LC-MS and HRMS-based identity verification. This exact mass distinguishes it from constitutional isomers sharing the molecular formula C₁₉H₂₀FNO₅S (formula weight 393.4) [1]. The InChIKey YOYGKPSAQWQXPF-UHFFFAOYSA-N serves as a unique structural hash, enabling unambiguous database retrieval and compound registration [1]. The canonical SMILES string (CCOc1ccc(S(=O)(=O)N2CCC(c3ccc4c(c3)OCO4)C2)cc1F) further provides a machine-readable identifier for cheminformatics workflows [1].

Quality control Mass spectrometry Compound identity verification

Rotatable Bond Count of 5 Balances Conformational Flexibility With Binding Entropy Penalty

The target compound contains 5 rotatable bonds [1], a value that represents a moderate degree of conformational flexibility—sufficient to allow induced-fit binding adaptation without incurring the excessive entropic penalty associated with highly flexible molecules (typically >10 rotatable bonds). This contrasts with simpler sulfonyl pyrrolidine analogs lacking the ethoxy or benzodioxole substituents, which may be overly rigid (fewer rotatable bonds), and with extended-chain analogs incorporating additional linkers, which would exceed the optimal rotatable bond count for oral drug-likeness as defined by the Lipinski and Veber rules [1].

Conformational analysis Ligand efficiency Drug-likeness

Recommended Research Application Scenarios for 3-(2H-1,3-Benzodioxol-5-yl)-1-(4-ethoxy-3-fluorobenzenesulfonyl)pyrrolidine Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Exploration of Sulfonyl Pyrrolidine MMP-2 Inhibitors

The sulfonyl pyrrolidine scaffold has been validated as a selective MMP-2 inhibitor chemotype with nanomolar potency achievable through aryl sulfonyl optimization [1]. The target compound's 4-ethoxy-3-fluoro substitution pattern represents an unexplored vector within this SAR landscape. Procurement for MMP-2 inhibitor programs is justified by the scaffold's established class-level selectivity over AP-N, combined with the target compound's distinct electronic profile (electron-donating ethoxy + electron-withdrawing fluorine) that may confer differentiated potency or isoform selectivity relative to published derivatives [1]. This compound serves as a logical next-step analog for groups that have already explored simpler aryl sulfonyl substitutions and seek to probe electronic and steric effects on MMP-2 binding.

CNS-Penetrant Lead Optimization Leveraging Favorable TPSA (73.5 Ų) and Zero H-Bond Donor Profile

With a TPSA of 73.5 Ų, XLogP3 of 3.2, and zero hydrogen bond donors, the target compound resides in physicochemical space associated with favorable blood-brain barrier penetration [1][2]. These properties position it as a candidate for CNS-targeted screening cascades, particularly for neurological indications where the benzodioxole pharmacophore has precedence (e.g., serotonin receptor modulation, acetylcholinesterase inhibition as claimed in benzodioxole patent families) . Procurement is most appropriate for neuroscience programs seeking brain-penetrant small molecules with a differentiated sulfonyl pyrrolidine core that avoids the P-glycoprotein efflux liability commonly associated with higher-TPSA or HBD-containing analogs.

Diversity-Oriented Synthesis and Chemical Library Enrichment

The compound's dual pharmacophoric architecture—combining a benzodioxole moiety with a 4-ethoxy-3-fluorobenzenesulfonyl group—occupies a region of chemical space that is sparsely populated in publicly available screening collections [1][2]. Its moderate molecular weight (393.4 Da), compliance with Lipinski's Rule of 5 (MW < 500, XLogP < 5, HBD = 0, HBA < 10), and availability from research chemical suppliers make it suitable for high-throughput screening library augmentation [1][2]. Procurement for diversity screening is supported by the compound's structural dissimilarity to common drug-like scaffolds, offering potential for novel target hit identification.

Analytical Method Development and Reference Standard Qualification

The compound's precisely defined exact mass (393.10462207 Da), unique InChIKey (YOYGKPSAQWQXPF-UHFFFAOYSA-N), and canonical SMILES string provide robust identifiers for LC-MS and HRMS method development [1][2]. Its moderate chromatographic properties (XLogP3 = 3.2, TPSA = 73.5 Ų) make it suitable as a system suitability standard for reversed-phase HPLC method qualification in sulfonamide-containing compound analysis. Procurement as a reference standard is justified when analytical workflows require unambiguous retention time and mass spectral benchmarks for this chemotype.

Quote Request

Request a Quote for 3-(2H-1,3-benzodioxol-5-yl)-1-(4-ethoxy-3-fluorobenzenesulfonyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.